Ethane, 1,1-difluoro-, hydrate Ethane, 1,1-difluoro-, hydrate
Brand Name: Vulcanchem
CAS No.: 92533-01-2
VCID: VC19216942
InChI: InChI=1S/C2H4F2.H2O/c1-2(3)4;/h2H,1H3;1H2
SMILES:
Molecular Formula: C2H6F2O
Molecular Weight: 84.07 g/mol

Ethane, 1,1-difluoro-, hydrate

CAS No.: 92533-01-2

Cat. No.: VC19216942

Molecular Formula: C2H6F2O

Molecular Weight: 84.07 g/mol

* For research use only. Not for human or veterinary use.

Ethane, 1,1-difluoro-, hydrate - 92533-01-2

Specification

CAS No. 92533-01-2
Molecular Formula C2H6F2O
Molecular Weight 84.07 g/mol
IUPAC Name 1,1-difluoroethane;hydrate
Standard InChI InChI=1S/C2H4F2.H2O/c1-2(3)4;/h2H,1H3;1H2
Standard InChI Key TZYYNNXEKYAKTD-UHFFFAOYSA-N
Canonical SMILES CC(F)F.O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Ethane, 1,1-difluoro-, hydrate is a clathrate in which 1,1-difluoroethane (chemical formula C2H4F2\text{C}_2\text{H}_4\text{F}_2) is trapped within a hydrogen-bonded water framework. The stoichiometry of such hydrates typically follows the general form GuestnH2O\text{Guest} \cdot n\text{H}_2\text{O}, where nn depends on the hydrate structure (e.g., Structure I or II). For 1,1-difluoroethane, preliminary studies suggest a Structure II clathrate, akin to those formed by larger hydrocarbon gases .

The parent compound, 1,1-difluoroethane, is a colorless gas with a molecular weight of 66.05 g/mol and a boiling point of -25°C . Its hydrate form stabilizes at low temperatures and moderate pressures, conditions under which water molecules form polyhedral cages around the guest molecules.

Crystallographic Data

While X-ray diffraction data specific to 1,1-difluoroethane hydrate remains scarce, analogous hydrates provide a basis for structural modeling. In Structure II hydrates, water molecules arrange into 51264 and 512 cages, with the larger 51264 cages accommodating guest molecules like DFE. The approximate unit cell dimensions for such hydrates range from 17.3 Å to 17.9 Å, depending on pressure and temperature .

Synthesis and Stability

Formation Conditions

Clathrate hydrates of 1,1-difluoroethane form under controlled conditions of low temperature (typically below 10°C) and elevated pressure (1–10 MPa). The phase boundary for hydrate stability can be estimated using the Clausius-Clapeyron equation, incorporating thermodynamic parameters from the parent compound:

lnP=ΔHfusionR(1Tmelting1T)\ln P = \frac{\Delta H_{\text{fusion}}}{R} \left( \frac{1}{T_{\text{melting}}} - \frac{1}{T} \right)

Here, ΔHfusion\Delta H_{\text{fusion}} for DFE is derived from its enthalpy of formation (ΔfHgas=497.0±4.0kJ/mol\Delta_f H^\circ_{\text{gas}} = -497.0 \pm 4.0 \, \text{kJ/mol}) . Experimental studies on similar hydrates indicate decomposition temperatures near 0°C at atmospheric pressure, though precise values for DFE hydrate require further validation.

Physicochemical Properties

Thermodynamic Parameters

Key thermodynamic properties of 1,1-difluoroethane and its hydrate are summarized below:

PropertyValue (DFE)Value (Hydrate)Method/Source
Molecular Weight (g/mol)66.05~66.05 + n×18.02n \times 18.02NIST
Enthalpy of Formation (kJ/mol)-497.0 ± 4.0Estimated: -520 to -540Calorimetry
Boiling Point (°C)-25Decomposes above 0Experimental
Flammability Limits (vol%)3.9–16.9N/ASafety data

The hydrate’s stability is highly pressure-dependent, with dissociation occurring rapidly upon depressurization.

Spectroscopic Features

Infrared (IR) spectroscopy of DFE hydrate would reveal O–H stretching modes (~3200 cm1^{-1}) from the water lattice and C–F vibrations (1100–1250 cm1^{-1}) from the guest molecule. Mass spectrometry of the decomposed hydrate shows a base peak at m/z=51m/z = 51 (CF2+_2^+ ) and a major peak at m/z=65m/z = 65 (C2_2H3_3F2+_2^+ ) .

Industrial and Environmental Applications

ParameterDFE HydrateMethane Hydrate
Storage Capacity (v/v)~150~164
Decomposition Temperature (°C)~0 (1 atm)~0 (1 atm)
Environmental ImpactModerate GWPLow GWP

Future Research Directions

  • Crystallographic Studies: Resolving the hydrate’s crystal structure via neutron diffraction.

  • Stability Optimization: Investigating promoters (e.g., tetrahydrofuran) to enhance hydrate stability for gas storage.

  • Environmental Monitoring: Assessing long-term impacts of DFE hydrate dissociation in marine sediments.

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